molecular formula C12H16ClN3O B12216966 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12216966
M. Wt: 253.73 g/mol
InChI Key: YHHCEGDIMVGFQV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3,4-dimethylphenol with 1-methylpyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride exhibits unique properties, such as its specific binding affinity to certain molecular targets and its distinct chemical reactivity. These characteristics make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-(3,4-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-8-4-5-10(6-9(8)2)16-12-11(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H

InChI Key

YHHCEGDIMVGFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN(C=C2N)C)C.Cl

Origin of Product

United States

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